molecular formula C12H19BrN2O2 B000435 Bromuro de neostigmina CAS No. 114-80-7

Bromuro de neostigmina

Número de catálogo: B000435
Número CAS: 114-80-7
Peso molecular: 303.20 g/mol
Clave InChI: LULNWZDBKTWDGK-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neostigmine bromide is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease. It is also employed to reverse the effects of non-depolarizing muscle relaxants after surgery. Neostigmine bromide works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions, which enhances muscle contraction .

Aplicaciones Científicas De Investigación

Neostigmine bromide has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Neostigmine bromide primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Neostigmine bromide is a parasympathomimetic and a reversible cholinesterase inhibitor . It competitively inhibits the action of AChE .

Biochemical Pathways

By inhibiting AChE, neostigmine bromide increases the concentration of acetylcholine in the synapse . This leads to enhanced cholinergic action, facilitating the transmission of impulses across neuromuscular junctions . The increased availability of acetylcholine enhances muscle tone, which is particularly beneficial in conditions like myasthenia gravis .

Pharmacokinetics

Neostigmine bromide is poorly absorbed from the gastrointestinal tract following oral administration . As a rule, 15 mg of neostigmine bromide given orally is equivalent to 0.5 mg of neostigmine methylsulfate given parenterally . The half-life after parenteral administration ranges from 51 to 90 minutes .

Result of Action

The primary result of neostigmine bromide’s action is the improvement of muscle tone, particularly in patients with myasthenia gravis . It is also used to reverse the effects of muscle relaxants such as gallamine and tubocurarine . By increasing the availability of acetylcholine in the synapse, it enhances the ability to trigger muscular contraction .

Action Environment

The efficacy of neostigmine bromide can be influenced by the level of spontaneous recovery when neostigmine reversal is initiated . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred (i.e., T1 > 25% or the fourth response to TOF stimulation), or recovery intervals over 15 min have to be accepted . Furthermore, small concentrations of neostigmine (i.e., 20–30 μg/kg) are effective in antagonizing shallow degrees of residual paralysis .

Análisis Bioquímico

Biochemical Properties

Neostigmine bromide interacts with the enzyme acetylcholinesterase, inhibiting its activity . This inhibition increases the availability of acetylcholine, a neurotransmitter, in the synapse . As a result, more acetylcholine can bind to the fewer receptors present in conditions like myasthenia gravis, leading to better muscular contraction .

Cellular Effects

Neostigmine bromide affects various types of cells and cellular processes. By increasing the levels of acetylcholine, it influences cell function, including impact on cell signaling pathways . For instance, it can enhance the transmission function of the neuromuscular junction, helping increase skeletal muscle strength .

Molecular Mechanism

Neostigmine bromide exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Specifically, it inhibits acetylcholinesterase, leading to an increase in acetylcholine levels . This increase allows more acetylcholine to bind to receptors, triggering muscular contraction .

Temporal Effects in Laboratory Settings

The effects of Neostigmine bromide change over time in laboratory settings . For instance, the administration of neostigmine should be delayed until advanced degrees of pre-reversal recovery have occurred, or recovery intervals over 15 minutes have to be accepted .

Dosage Effects in Animal Models

The effects of Neostigmine bromide vary with different dosages in animal models . For instance, the normal recommended therapeutic dose in animals is 25-50 μg/kg . Overdosage of Neostigmine can cause cholinergic crisis, characterized by increasing muscle weakness, and through involvement of the muscles of respiration, may result in death .

Metabolic Pathways

Neostigmine bromide is involved in the cholinergic pathway . It undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .

Transport and Distribution

Neostigmine bromide is poorly absorbed from the gastrointestinal tract following oral administration

Subcellular Localization

As a cholinesterase inhibitor, it is likely to be found wherever acetylcholinesterase is present, including the synaptic cleft where it can inhibit the breakdown of acetylcholine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neostigmine bromide involves several steps, starting from the reaction of dimethylcarbamoyl chloride with 3-dimethylaminophenol to form the intermediate compound. This intermediate is then reacted with methyl bromide to yield neostigmine bromide .

Industrial Production Methods: In industrial settings, the production of neostigmine bromide typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process includes the careful handling of reagents and solvents, as well as the implementation of purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Neostigmine bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparación Con Compuestos Similares

Uniqueness: Neostigmine bromide is unique in its specific use for reversing non-depolarizing muscle relaxants and its relatively short duration of action, making it suitable for acute management of neuromuscular conditions .

Actividad Biológica

Neostigmine bromide is a reversible inhibitor of acetylcholinesterase (AChE), primarily used in clinical settings to reverse the effects of non-depolarizing neuromuscular blockers during anesthesia. Its biological activity is characterized by several pharmacological effects, including increased levels of acetylcholine at neuromuscular junctions, which enhances muscle contraction and improves muscle strength in conditions like myasthenia gravis. This article provides a comprehensive overview of the biological activity of neostigmine bromide, supported by pharmacokinetic data, efficacy studies, and case reports.

Pharmacokinetics

The pharmacokinetics of neostigmine bromide have been studied across various populations, including infants, children, and adults. Following intravenous administration, neostigmine exhibits a three-compartment model of distribution. Key pharmacokinetic parameters are summarized in the table below:

Population Dose (μg/kg) Elimination Half-Life (min) Clearance (mL/min/kg)
Infants (2-10 months)10039 ± 513.6 ± 2.8
Children (1-6 years)7048 ± 1611.1 ± 2.7
Adults (29-48 years)7067 ± 89.6 ± 2.3

The data indicates that clearance decreases with age, which may necessitate dosage adjustments in older populations .

Efficacy in Clinical Use

Neostigmine is primarily utilized for reversing neuromuscular blockade induced by agents such as rocuronium and vecuronium. A meta-analysis involving over 2,000 patients demonstrated that neostigmine significantly reduced the length of stay in the post-anesthesia care unit (PACU) and the time to recovery of neuromuscular function:

  • Length of PACU Stay : Mean difference (MD) = -17.73 minutes (P<0.0001)
  • Time to Recovery of TOFR ≥0.9 : MD = -16.60 minutes (P<0.0001)
  • Extubation Time : MD = -16.69 minutes (P=0.005)

No significant differences in adverse events were observed between neostigmine and control groups .

Case Studies

A notable case report highlighted the potential for adverse reactions associated with neostigmine administration. A patient developed bronchospasm following bradycardia and loss of consciousness after receiving neostigmine and atropine. This case underscores the importance of monitoring for parasympathomimetic effects, which can include nausea, bradycardia, and bronchial constriction .

Comparison with Sugammadex

Recent studies have compared neostigmine to sugammadex, a newer agent for reversing neuromuscular blockade. Sugammadex has been shown to act more rapidly than neostigmine, with a reversal time approximately 16 times faster (45.78 minutes versus 48.8 minutes). Furthermore, sugammadex was associated with fewer adverse events compared to neostigmine, indicating its potential as a safer alternative in specific clinical scenarios .

Propiedades

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNWZDBKTWDGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-99-4 (Parent)
Record name Neostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9041075
Record name Neostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855599
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114-80-7
Record name Neostigmine bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neostigmine bromide [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name neostigmine bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Neostigmine bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neostigmine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOSTIGMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005SYP50G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neostigmine bromide
Reactant of Route 2
Reactant of Route 2
Neostigmine bromide
Reactant of Route 3
Neostigmine bromide
Reactant of Route 4
Neostigmine bromide
Reactant of Route 5
Reactant of Route 5
Neostigmine bromide
Reactant of Route 6
Neostigmine bromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.